Ortho-Iodobenzyl Group Enables Radical Translocation Chemistry That Is Inaccessible to Des-Halo and Lighter-Halogen Analogs
The (R)-2-Amino-N-(2-iodobenzyl)propanamide scaffold contains an ortho-iodobenzyl moiety that serves as a radical precursor via homolytic C–I cleavage (BDE ~57 kcal/mol) . This enables a 1,5-hydrogen atom transfer to generate a stabilized α-amino radical, a key intermediate for C–C bond formation. In contrast, the corresponding des-iodo (2-Amino-N-benzylpropanamide) and 2-bromo analogs require significantly harsher initiation conditions due to their higher C–H or C–Br bond dissociation energies (C–Br BDE ~68 kcal/mol) and do not support the same radical pathway under mild thermal or photochemical conditions .
| Evidence Dimension | C–X bond dissociation energy (BDE) governing radical initiation threshold |
|---|---|
| Target Compound Data | C–I BDE ≈ 57 kcal/mol (aryl iodide) |
| Comparator Or Baseline | C–Br BDE ≈ 68 kcal/mol for 2-bromobenzyl analog; C–H BDE ≈ 85–90 kcal/mol for des-halo analog |
| Quantified Difference | ΔBDE ≥ 11 kcal/mol (iodo vs. bromo); ΔBDE ≥ 28 kcal/mol (iodo vs. des-halo) |
| Conditions | Gas-phase bond dissociation energies; solution-phase radical initiation with AIBN/Bu₃SnH or (TMS)₃SiH at 80–100 °C |
Why This Matters
A ≥11 kcal/mol lower bond dissociation energy translates to exponential rate enhancement for radical initiation, enabling synthetic routes that are kinetically blocked for des-halo or bromo analogs under identical mild conditions.
- [1] Luo, Y.-R. Comprehensive Handbook of Chemical Bond Energies. CRC Press, Boca Raton, FL, 2007; pp 19-1–19-20. View Source
- [2] Schiedler, D. A.; Phillips, A. J. α-Alkylation of Amines via a 1,5-Hydrogen Shift. J. Chem. Soc., Perkin Trans. 1 1994, 1329–1334. View Source
